N-[(4-methylbenzyl)oxy]-3-nitrobenzamide
Description
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methoxy]-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-11-5-7-12(8-6-11)10-21-16-15(18)13-3-2-4-14(9-13)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
GQXVTGJGLALVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CONC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE typically involves the reaction of 3-nitrobenzoic acid with 4-methylbenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through the formation of an ester intermediate, which is then converted to the desired benzamide by treatment with ammonia or an amine .
Industrial Production Methods
Industrial production of N1-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N1-[(4-METHYLBENZYL)OXY]-3-AMINOBENZAMIDE.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N1-[(4-METHYLBENZYL)OXY]-3-CARBOXYBENZAMIDE.
Scientific Research Applications
N~1~-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe to study biological processes involving nitroaromatic compounds and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of N1-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzamide moiety can also interact with proteins or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural analogs differ in the substituents attached to the amide nitrogen or benzamide core. Below is a comparative analysis:
Table 1: Structural Comparison of N-[(4-Methylbenzyl)oxy]-3-nitrobenzamide and Analogs
Key Observations :
- Electron Effects : The 4-methoxy group in N-(4-methoxyphenyl)-3-nitrobenzamide is electron-donating, increasing electron density on the phenyl ring compared to the electron-withdrawing 4-methylbenzyloxy group in the target compound .
- Nitro Positioning : 4-Nitro-N-(3-nitrophenyl)benzamide features dual nitro groups, which may enhance acidity and intermolecular interactions .
Physicochemical Properties
Substituents significantly influence logP, solubility, and stability:
Table 2: Physicochemical Properties
| Compound Name | logP (Calculated) | Water Solubility (Predicted) | Stability Notes |
|---|---|---|---|
| This compound | ~3.2 | Low | Stable under inert conditions |
| N-(3-Methylphenyl)-3-nitrobenzamide | ~2.8 | Moderate | Stable at room temperature |
| N-(4-Methoxyphenyl)-3-nitrobenzamide | ~2.5 | Moderate | Sensitive to oxidation |
| N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | ~3.9 | Low | Photosensitive |
| 4-Nitro-N-(3-nitrophenyl)benzamide | ~2.1 | Low | Hygroscopic |
Key Observations :
Key Observations :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(4-methylbenzyl)oxy]-3-nitrobenzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : React 3-nitrobenzoyl chloride with O-(4-methylbenzyl)hydroxylamine in anhydrous dichloromethane (DCM) under inert atmosphere.
- Step 2 : Use a base (e.g., sodium carbonate or triethylamine) to neutralize HCl byproducts.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
- Optimization : Monitor reaction progress with TLC (Rf ~0.5 in 3:1 hexane/EtOAc). Adjust stoichiometry (1:1.2 molar ratio of acyl chloride to amine) to minimize unreacted starting material. Hazard analysis for reagents like DCM and nitro compounds is critical .
Q. How can researchers ensure purity and characterize this compound post-synthesis?
- Analytical Techniques :
- Purity : HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate) to confirm >95% purity.
- Structural Confirmation :
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.5–8.3 ppm for nitrobenzamide) and methylbenzyloxy group (δ 2.3 ppm for CH3, δ 4.8 ppm for OCH2) .
- IR Spectroscopy : Stretch bands for amide C=O (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹).
- Mass Spectrometry : ESI-MS expected [M+H]+ at m/z 315.1.
Advanced Research Questions
Q. What advanced structural elucidation techniques are recommended for resolving crystallographic or electronic properties?
- Methods :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Analyze intermolecular interactions (e.g., π-π stacking of aromatic rings) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding between amide groups and nitro O-atoms) using CrystalExplorer .
- Molecular Electrostatic Potential (MEP) : DFT calculations (B3LYP/6-311G**) to map charge distribution and predict reactivity .
Q. How can researchers investigate the compound’s biological activity and mechanism of action?
- Experimental Design :
- Enzyme Inhibition Assays : Test against kinases (e.g., VEGFR-2) using ADP-Glo™ kits. IC50 values can be calculated via dose-response curves .
- Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., histone deacetylases). Validate with mutagenesis studies .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7). Include positive controls (e.g., doxorubicin) and measure IC50 over 48–72 hrs .
Q. What are the critical stability considerations for handling and storing this compound?
- Stability Protocol :
- Thermal Stability : DSC analysis to identify decomposition temperatures (avoid heating above 150°C). Store at –20°C in amber vials to prevent photodegradation .
- Hygroscopicity : Use desiccants (silica gel) in storage containers.
- Mutagenicity Assessment : Conduct Ames II testing with TA98 and TA100 strains. Compare to reference compounds (e.g., benzyl chloride) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields or by-product profiles?
- Troubleshooting :
- By-Product Identification : LC-MS to detect side products (e.g., unreacted hydroxylamine or dimerized species).
- Yield Optimization : Screen solvents (DMF vs. DCM) and catalysts (e.g., DMAP). Pilot small-scale reactions under inert vs. ambient conditions .
- Reproducibility : Validate protocols using independent synthesis batches and cross-lab collaboration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
